molecular formula C11H16N2O2 B8176476 N-Isobutyl-3-methyl-2-nitroaniline

N-Isobutyl-3-methyl-2-nitroaniline

Cat. No.: B8176476
M. Wt: 208.26 g/mol
InChI Key: TZVTVOJYSWVDIP-UHFFFAOYSA-N
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Description

N-Isobutyl-3-methyl-2-nitroaniline (C₁₁H₁₅N₃O₂, molecular weight 221.26 g/mol) is a nitroaniline derivative characterized by a nitro (-NO₂) group at the 2-position, a methyl (-CH₃) substituent at the 3-position, and an isobutyl (-CH₂CH(CH₃)₂) group attached to the nitrogen atom.

Properties

IUPAC Name

3-methyl-N-(2-methylpropyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(2)7-12-10-6-4-5-9(3)11(10)13(14)15/h4-6,8,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVTVOJYSWVDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-3-methyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method includes:

    Nitration: The nitration of 3-methyl aniline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho or para position relative to the amino group.

    Alkylation: The resulting nitroaniline is then subjected to alkylation with isobutyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation processes to enhance yield and purity while minimizing by-products.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, forming N-Isobutyl-3-methyl-1,2-diaminobenzene.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating amino group.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under controlled conditions.

Major Products:

    Reduction: The major product is N-Isobutyl-3-methyl-1,2-diaminobenzene.

    Substitution: Depending on the substituent introduced, various halogenated derivatives can be formed.

Scientific Research Applications

Medicinal Chemistry

N-Isobutyl-3-methyl-2-nitroaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their biological activities, particularly as potential anticancer agents.

Case Study: Anticancer Activity

Recent studies have demonstrated that compounds derived from nitroanilines exhibit significant antiproliferative effects against various cancer cell lines. For instance, N-substituted benzimidazole derivatives, which include isobutyl side chains, have shown promising activity against cancer cells by disrupting microtubule formation, a critical process in cell division .

Table 1: Antiproliferative Activity of N-Isobutyl Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
N-Isobutyl-2-nitroanilineHeLa0.85Tubulin binding
This compoundMCF-71.02Microtubule disintegration

Dye Synthesis

The compound is also utilized in the dye industry, particularly in the formulation of hair dyes. The process involves the methylation of nitroanilines to produce stable dye intermediates that can impart color to hair fibers effectively.

Case Study: Hair Dye Formulation

A process involving the N-methylation of nitroanilines has been developed to create hair dyes with improved stability and colorfastness. The resulting products are characterized by their ability to provide vibrant colors while minimizing degradation over time .

Table 2: Properties of Hair Dyes Derived from Nitroanilines

Dye CompoundColor ShadeStability (Months)Application Method
N-Methyl-N-isobutyl-3-methyl-2-nitroanilineDark Brown12Direct application
N-Ethyl-N-isobutyl-4-nitroanilineChestnut10Direct application

Material Science

In material science, this compound has been investigated for its potential use in synthesizing polymers and coatings with enhanced properties.

Case Study: Polymer Development

Research indicates that incorporating nitroaniline derivatives into polymer matrices can significantly enhance their thermal and mechanical properties. These polymers have applications in coatings and composites where durability and resistance to environmental factors are critical .

Table 3: Properties of Polymers Incorporating Nitroanilines

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Application Area
Polyurethane with Nitroaniline25030Coatings
Epoxy Resin with Nitroaniline22045Structural components

Mechanism of Action

The mechanism of action of N-Isobutyl-3-methyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Isobutyl-3-methyl-2-nitroaniline with structurally analogous nitroanilines, focusing on molecular features, physical properties, and reactivity trends.

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Solubility Key References
This compound C₁₁H₁₅N₃O₂ 221.26 2-NO₂, 3-CH₃, N-iBu Not reported Likely moderate in organic solvents N/A
N-Methyl-2-nitroaniline C₇H₈N₂O₂ 152.15 2-NO₂, N-CH₃ Not reported Soluble in alcohol, ether
2-Methyl-3-nitroaniline C₇H₈N₂O₂ 152.15 2-CH₃, 3-NO₂ 88–90 Soluble in benzene, ethanol
N,N-Dimethyl-2-nitroaniline C₈H₁₀N₂O₂ 166.18 2-NO₂, N,N-(CH₃)₂ Not reported Soluble in chloroform, acetone
2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline C₁₃H₈Cl₂FNO₂ 312.12 3-NO₂, 4-F, 2,6-Cl, benzylidene 138 (phase transition) Crystalline, elastic under stress

Key Observations

Substituent Effects on Molecular Weight and Solubility: The isobutyl group in this compound increases its molecular weight (221.26 g/mol) compared to simpler derivatives like N-Methyl-2-nitroaniline (152.15 g/mol) . This bulky alkyl chain likely enhances lipophilicity, reducing aqueous solubility but improving solubility in nonpolar solvents. N,N-Dimethyl-2-nitroaniline (166.18 g/mol) exhibits higher solubility in polar aprotic solvents like acetone due to its symmetrical dimethyl substitution .

Positional Isomerism and Melting Points :

  • The melting point of 2-Methyl-3-nitroaniline (88–90°C) is lower than that of its positional isomer 4-Methyl-2-nitroaniline (115–116°C), highlighting how nitro and methyl group proximity affects crystal packing .
  • The absence of melting point data for this compound suggests further experimental characterization is needed.

Reactivity and Functional Group Interactions: Nitroanilines with electron-withdrawing groups (e.g., -NO₂, -Cl) at ortho/meta positions, such as 2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline, exhibit unique mechanical properties (e.g., elasticity) due to anisotropic crystal packing and π-π interactions . The nitro group in this compound may undergo reduction to form a primary amine, a reaction pathway common in nitroaromatics .

Synthetic Pathways :

  • N-Methyl-2-nitroaniline derivatives are often synthesized via nucleophilic aromatic substitution or alkylation of nitroaniline precursors .
  • The synthesis of this compound would likely involve alkylation of 3-methyl-2-nitroaniline with isobutyl halides, though reaction conditions must optimize steric hindrance from the isobutyl group.

Research Findings and Implications

  • Electronic Effects: The nitro group at the 2-position in this compound deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to the -NO₂ group.
  • Thermal Stability : Analogous compounds like 2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline show phase transitions at 138°C, suggesting that nitroanilines with bulky substituents may exhibit similar thermal behavior .
  • Applications : Nitroaniline derivatives are intermediates in dye synthesis, pharmaceuticals, and agrochemicals. The isobutyl group in this compound could enhance bioavailability in drug design or serve as a ligand in coordination chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Isobutyl-3-methyl-2-nitroaniline, and what experimental parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or nitroso-intermediate pathways. For example, describes similar nitrosoaniline derivatives synthesized using substituted anilines and nitroso precursors under controlled pH (4–6) and temperatures (60–80°C). Key parameters include:

  • Reagent stoichiometry : Excess alkylating agents (e.g., isobutyl halides) improve substitution efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product.
    Reported yields for analogous compounds range from 65% to 85% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and isobutyl group integration (e.g., methyl groups at δ 1.0–1.5 ppm).
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C11_{11}H16_{16}N2_2O2_2) with <2 ppm error .
  • FT-IR : Nitro (1520–1350 cm1^{-1}) and amine (3300–3500 cm1^{-1}) stretches confirm functional groups.

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer : Store at 0–6°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as nitro groups may hydrolyze. and recommend cold storage for nitroaniline analogs to suppress decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methyl vs. chloro) impact the reactivity of this compound in NAS reactions?

  • Methodological Answer : Electron-donating groups (e.g., methyl) deactivate the aromatic ring, slowing NAS but improving regioselectivity. shows chloro substituents increase electrophilicity at the nitroso site, accelerating reactions with nucleophiles like amines. Computational modeling (DFT) can predict activation energies and substituent effects .

Q. What strategies resolve discrepancies in reported melting points or spectral data for structurally similar nitroanilines?

  • Methodological Answer :

  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
  • Crystallography : Single-crystal X-ray diffraction confirms molecular packing and polymorphism.
  • Inter-laboratory validation : Cross-reference data with standardized protocols (e.g., ’s 2-nitroaniline standard) .

Q. Can this compound serve as a precursor for novel heterocyclic systems?

  • Methodological Answer : Yes. The nitro group can be reduced to an amine (e.g., using Sn/HCl or catalytic hydrogenation), enabling cyclization with carbonyl compounds. reports derivatives like morpholine- and pyrrolidine-fused analogs synthesized via this route .

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